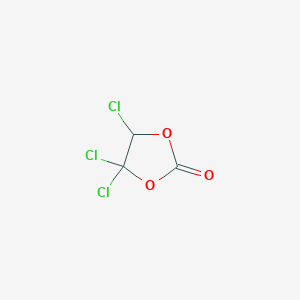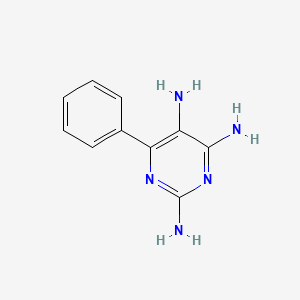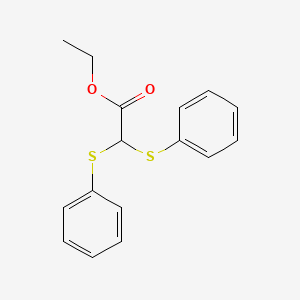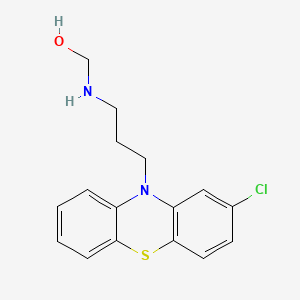
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethylpentane-1,5-diol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like tetrahydrofuran (THF)
Reaction Conditions: The reaction is carried out at a temperature of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethyl-3-(2-oxoethyl)pentane-1,5-dione or 3-ethyl-3-(2-carboxyethyl)pentane-1,5-diol.
Reduction: Formation of 3-ethyl-3-(2-hydroxyethyl)pentane or 3-ethylpentane-1,5-diol.
Substitution: Formation of 3-ethyl-3-(2-chloroethyl)pentane-1,5-diol or 3-ethyl-3-(2-aminoethyl)pentane-1,5-diol.
Applications De Recherche Scientifique
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Similar structure but lacks the ethyl group at the third carbon.
3-Ethylpentane-1,5-diol: Similar structure but lacks the hydroxyethyl group.
1,5-Pentanediol: A simpler diol with a straight-chain structure.
Uniqueness
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
18733-05-6 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-ethyl-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-2-9(3-6-10,4-7-11)5-8-12/h10-12H,2-8H2,1H3 |
Clé InChI |
XDBVUAKSGMWTOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCO)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)








![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)



